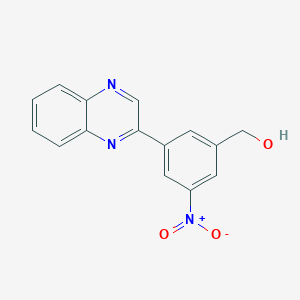
(3-Nitro-5-(quinoxalin-2-yl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Nitro-5-(quinoxalin-2-yl)phenyl)methanol is a complex organic compound that features a quinoxaline moiety attached to a phenyl ring, which is further substituted with a nitro group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitro-5-(quinoxalin-2-yl)phenyl)methanol typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.
Attachment of Methanol Group: The methanol group can be introduced via reduction reactions, where the nitro group is reduced to an amine, followed by a subsequent reaction with formaldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and safe production .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
科学研究应用
(3-Nitro-5-(quinoxalin-2-yl)phenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of (3-Nitro-5-(quinoxalin-2-yl)phenyl)methanol involves its interaction with various molecular targets:
相似化合物的比较
Similar Compounds
(3-Nitro-5-(quinoxalin-2-yl)phenyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
(3-Amino-5-(quinoxalin-2-yl)phenyl)methanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(3-Nitro-5-(quinoxalin-2-yl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
属性
分子式 |
C15H11N3O3 |
|---|---|
分子量 |
281.27 g/mol |
IUPAC 名称 |
(3-nitro-5-quinoxalin-2-ylphenyl)methanol |
InChI |
InChI=1S/C15H11N3O3/c19-9-10-5-11(7-12(6-10)18(20)21)15-8-16-13-3-1-2-4-14(13)17-15/h1-8,19H,9H2 |
InChI 键 |
JUPOYAKSOFQUTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC(=C3)CO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


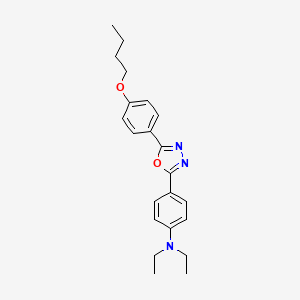
![1-[2-(Butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942075.png)
![1,10-bis(2,6-diethyl-4-methylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942078.png)
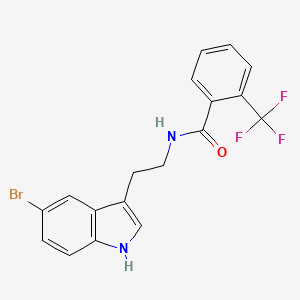
![2-Bromo-5,8-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-3-carboxamide](/img/structure/B12942087.png)
![2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine](/img/structure/B12942092.png)
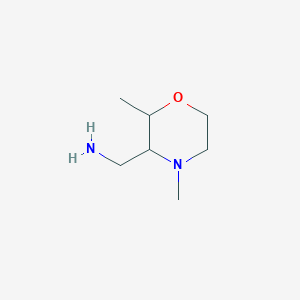


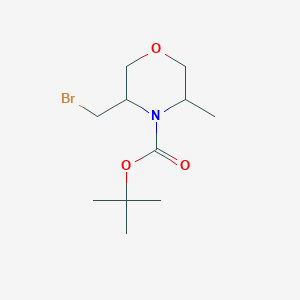

![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-one](/img/structure/B12942138.png)
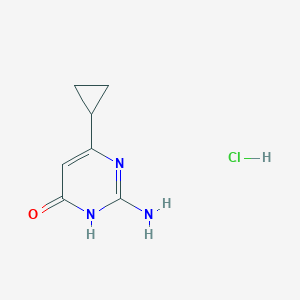
![13-hydroxy-10,16-bis[2-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942147.png)
